1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine
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Overview
Description
1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine is an organic compound with the molecular formula C10H22N2 It is a derivative of cyclohexane, featuring a dimethylaminoethyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out in an organic solvent such as methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also modulate the activity of enzymes and receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-[(dimethylamino)methyl]-: A related compound with similar structural features.
2-(Dimethylamino)ethanol: Another compound with a dimethylamino group attached to an ethanol backbone.
Uniqueness
1-(2-(Dimethylamino)ethyl)cyclohexan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclohexane ring provides stability, while the dimethylaminoethyl group offers reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H22N2 |
---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)9-8-10(11)6-4-3-5-7-10/h3-9,11H2,1-2H3 |
InChI Key |
QLWAEQZTSJMKDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1(CCCCC1)N |
Origin of Product |
United States |
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